4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate: is a complex organic compound that features a combination of fluorophenyl, oxazolylidene, and chlorobenzenesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the fluorophenyl group. The final step involves the sulfonation of the phenyl ring with chlorobenzenesulfonate under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the oxazole ring, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly in the context of anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
- 4-{(Z)-[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate
- 4-{(Z)-[2-(3-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate
Comparison: Compared to similar compounds, 4-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
[4-[(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClFNO5S/c23-16-6-10-19(11-7-16)31(27,28)30-18-8-4-14(5-9-18)12-20-22(26)29-21(25-20)15-2-1-3-17(24)13-15/h1-13H/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDMDAUJCSXMHO-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=N/C(=C\C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl)/C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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